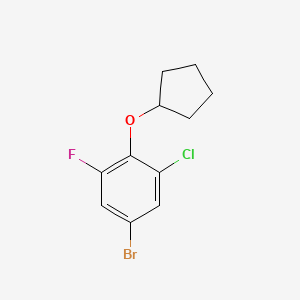

5-Bromo-1-chloro-2-(cyclopentyloxy)-3-fluorobenzene

Description

Properties

IUPAC Name |

5-bromo-1-chloro-2-cyclopentyloxy-3-fluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrClFO/c12-7-5-9(13)11(10(14)6-7)15-8-3-1-2-4-8/h5-6,8H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIVTUFYGORCXPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=C(C=C(C=C2Cl)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101209662 | |

| Record name | Benzene, 5-bromo-1-chloro-2-(cyclopentyloxy)-3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101209662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1881320-70-2 | |

| Record name | Benzene, 5-bromo-1-chloro-2-(cyclopentyloxy)-3-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1881320-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 5-bromo-1-chloro-2-(cyclopentyloxy)-3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101209662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 5-Bromo-1-chloro-2-(cyclopentyloxy)-3-fluorobenzene typically involves multi-step organic reactions. One common method includes the halogenation of a suitable benzene derivative followed by the introduction of the cyclopentyloxy group. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-Bromo-1-chloro-2-(cyclopentyloxy)-3-fluorobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-1-chloro-2-(cyclopentyloxy)-3-fluorobenzene has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological systems and the development of bioactive molecules.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-1-chloro-2-(cyclopentyloxy)-3-fluorobenzene involves its interaction with specific molecular targets and pathways. The compound’s halogenated aromatic structure allows it to participate in various chemical reactions, influencing biological processes and industrial applications. The exact molecular targets and pathways depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 5-Bromo-1-chloro-2-(cyclopentyloxy)-3-fluorobenzene

- CAS Registry Number : 1881320-70-2

- Molecular Formula : C₁₁H₁₁BrClFO

- Molecular Weight : ~316.56 g/mol (calculated from atomic masses)

- Structural Features : A benzene ring substituted with bromo (position 5), chloro (position 1), fluoro (position 3), and a cyclopentyloxy group (position 2).

Applications: This compound is structurally related to intermediates used in synthesizing phosphodiesterase IV (PDE IV) inhibitors, as demonstrated in studies involving cyclopentyloxy-substituted aromatic systems for pharmaceutical applications .

Substituent Variations in Halogenated Benzene Derivatives

The compound’s structural analogs differ in substituent types, positions, and functional groups, which critically influence physicochemical properties and reactivity.

Table 1: Key Structural and Molecular Comparisons

Key Observations :

Cyclopentyloxy vs. Diethoxymethyl: The diethoxymethyl analog (CAS 929621-32-9) replaces the cyclopentyloxy group with a diethoxymethyl moiety, increasing oxygen content and polarity. This substitution reduces molecular weight slightly (311.58 vs. 316.56 g/mol) but enhances solubility in polar solvents due to ether linkages .

Halogenation Patterns: 5-Bromo-1,3-dichloro-2-fluorobenzene (CAS 17318-08-0): Features dual chlorines (positions 1 and 3), increasing electron-withdrawing effects. This enhances reactivity in nucleophilic aromatic substitution but reduces steric hindrance compared to the cyclopentyloxy-substituted target .

Physicochemical and Reactivity Differences

- Solubility :

- Reactivity :

- Electron-withdrawing halogens (Br, Cl, F) activate the benzene ring for electrophilic substitution at specific positions. The cyclopentyloxy group, being electron-donating, may counteract this effect, directing reactions to meta or para positions relative to the oxygen .

- Analogs lacking bulky substituents (e.g., CAS 17318-08-0) exhibit faster reaction kinetics in cross-coupling reactions due to reduced steric hindrance .

Biological Activity

5-Bromo-1-chloro-2-(cyclopentyloxy)-3-fluorobenzene is an organic compound notable for its complex halogenation and ether functional group, which significantly influences its biological activity. Understanding its interactions with biological systems is crucial for its application in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of bromine, chlorine, and fluorine atoms on the benzene ring, along with the cyclopentyloxy group, contributes to its unique chemical reactivity and potential biological effects.

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Substitution : The halogens on the benzene ring can act as electrophiles, facilitating nucleophilic attacks from biological molecules.

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit cytochrome P450 enzymes, which play a significant role in drug metabolism.

- Interaction with Receptors : The compound may interact with various receptors in the body, influencing signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that halogenated compounds can inhibit cancer cell proliferation by targeting metabolic pathways critical for cancer cell survival.

- Neuropharmacological Effects : Compounds with similar structures have been shown to modulate neurotransmitter uptake, indicating potential applications in treating neurodegenerative diseases.

Case Studies and Research Findings

- Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that halogenated benzene derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved the inhibition of key metabolic enzymes essential for cell growth.

- Neuropharmacological Research : Another investigation highlighted the potential of halogenated compounds to influence neurotransmitter systems. This study found that certain derivatives could enhance serotonin uptake, suggesting a role in mood regulation.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-Bromo-1-chloro-3-fluorobenzene | C7H4BrClF | Similar halogen pattern; potential anticancer activity |

| 4-Bromo-2-chloro-6-fluoroiodobenzene | C6H2BrClFI | Variation in substitution pattern; differing reactivity |

| 5-Bromo-1-chloro-3-nitrobenzene | C6H4BrClN | Nitro group may enhance biological activity |

This table illustrates how variations in halogen positioning can lead to differences in biological activity, emphasizing the importance of structural analysis in drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.